molecular formula C16H11ClN2O2 B11665355 Oxazol-5(4H)-one, 4-(2-chlorophenylamino)methylene-2-phenyl-

Oxazol-5(4H)-one, 4-(2-chlorophenylamino)methylene-2-phenyl-

Cat. No.: B11665355
M. Wt: 298.72 g/mol
InChI Key: DVOLEIPPGYRCKT-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, a phenyl group, and a chlorophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-13(12)18-10-14-16(20)21-15(19-14)11-6-2-1-3-7-11/h1-10,20H

InChI Key

DVOLEIPPGYRCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3Cl

Origin of Product

United States

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